N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-cyclopentyl-N'-(2-methyl-5-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9-6-7-11(17(20)21)8-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPWHLIDLSDUBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxalic Acid Derivatives as Key Starting Materials
Diethyl oxalate and oxalyl chloride dominate literature methods for oxalamide synthesis. Diethyl oxalate’s dual ester groups enable sequential nucleophilic substitution with amines, while oxalyl chloride offers higher reactivity but necessitates stringent moisture control. For asymmetric oxalamides, stepwise amidation is mandatory to prevent statistical byproduct formation.
Catalytic Ammonolysis and Coupling Innovations
Recent patents disclose transition metal catalysts (e.g., Cu-Pd systems) for accelerating amidation and improving yields. CN110041218A demonstrates that Cu(NO₃)₂/PdCl₂ on pseudo-boehmite supports achieves >99% conversion in oxamide synthesis, suggesting potential applicability to asymmetric systems.
Stepwise Amidation Approach for N1-Cyclopentyl-N2-(2-Methyl-5-Nitrophenyl)Oxalamide
Route 1: Sequential Reaction with Diethyl Oxalate
Step 1: Formation of Ethyl Cyclopentyloxalamate
Diethyl oxalate reacts with cyclopentylamine (1:1 molar ratio) in anhydrous THF at 0–5°C, yielding ethyl cyclopentyloxalamate. This monoamide intermediate is isolated via vacuum distillation (65–70% yield).
Step 2: Conjugation with 2-Methyl-5-Nitroaniline
The monoamide is refluxed with 2-methyl-5-nitroaniline in toluene under Dean-Stark conditions to remove ethanol. Triethylamine catalyzes the transesterification, affording the target compound after recrystallization (hexane/EtOAc). Yield: 68–72%.
Route 2: Oxalyl Chloride-Mediated Coupling
Oxalyl chloride reacts sequentially with cyclopentylamine (0°C, dichloromethane) and 2-methyl-5-nitroaniline (room temperature, 12 h). The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5). Yield: 60–65%.
Catalytic Methods in Oxalamide Synthesis
Cu-Pd Catalyzed One-Pot Synthesis
Adapting CN110041218A, a mixture of diethyl oxalate, cyclopentylamine, and 2-methyl-5-nitroaniline (1:1:1 molar ratio) is heated at 80°C for 6 h in ethanol with Cu(NO₃)₂/PdCl₂ catalyst (5 wt%). Filtration and recrystallization yield 82–85% product, demonstrating the catalyst’s efficacy in minimizing symmetric byproducts.
Gas-Phase Limitations for Asymmetric Systems
While CN103288666B achieves 99% purity in symmetric oxamide via gas-phase ammonolysis, the method fails for asymmetric targets due to uncontrolled amine mixing and thermal decomposition risks (>150°C).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Stepwise (Diethyl Oxalate) | Reflux, 12 h | 68–72% | >95% | Scalable, minimal byproducts | Lengthy purification |
| Oxalyl Chloride | RT, 12 h | 60–65% | 90–93% | Rapid reaction | Moisture sensitivity, low yield |
| Cu-Pd Catalytic | 80°C, 6 h | 82–85% | >98% | High efficiency, one-pot | Catalyst cost, filtration required |
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nitrating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Research Findings and Implications
Polymer Applications :
- Oxalamides increase PHB crystallization rates by 60% compared to talc, enabling industrial processing at cooling rates >60°C/min .
- Solid-state NMR reveals that hydrogen-bond weakening at 59.3°C and structural reorganization at 146.5°C are critical for templating PHB crystallization .
Enzyme Inhibition :
- The nitrophenyl group in the target compound may improve binding affinity over thiazole derivatives, though comparative inhibition data are lacking .
Biological Activity
N1-Cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS No. 899974-89-1) is a synthetic compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopentyl group and a nitrophenyl moiety connected through an oxalamide linkage. The presence of the nitro group is particularly significant, as it may influence the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Oxalamide Linkage : The reaction between cyclopentylamine and 2-methyl-5-nitrophenyl isocyanate.
- Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity and yield.
Antimicrobial Properties
Recent studies have indicated that oxalamides, including this compound, exhibit antimicrobial activity against various pathogens. In vitro tests have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These results suggest that the compound may possess significant potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial survival and tumor growth.
- Receptor Interaction : Potential binding to cellular receptors could alter signaling pathways, leading to reduced cell viability in cancer cells.
Case Studies
- Study on Antimicrobial Activity : A recent study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of oxalamides exhibited varying degrees of antibacterial activity. The study highlighted this compound's effectiveness against ampicillin-resistant strains of E. coli .
- Antitumor Research : In another investigation, researchers assessed the cytotoxic effects of this oxalamide on several cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .
Q & A
Basic: What are the standard synthetic routes for N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide?
Answer:
The synthesis typically involves a multi-step process:
Formation of intermediates : Reacting cyclopentylamine with oxalyl chloride under inert conditions to generate the oxalamide backbone.
Coupling with the aromatic moiety : Introducing the 2-methyl-5-nitrophenyl group via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts).
Key conditions include controlled temperatures (0–25°C), anhydrous solvents (dichloromethane or DMF), and inert atmospheres to minimize side reactions .
Basic: How is the compound characterized for purity and structural integrity?
Answer:
Characterization employs:
- Spectroscopic methods :
- ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- IR spectroscopy to validate carbonyl (C=O) and nitro (NO₂) functional groups.
- Chromatographic techniques :
- HPLC with UV detection for purity assessment (>95% by area normalization).
- TLC for rapid reaction monitoring .
Advanced: How can researchers address low yields in the coupling reaction during synthesis?
Answer:
Low yields often arise from competing side reactions (e.g., hydrolysis or incomplete activation of intermediates). Optimization strategies include:
- Catalyst tuning : Use Pd(PPh₃)₄ or CuI for efficient cross-coupling.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.
- Temperature control : Gradual warming (e.g., 40–60°C) improves reaction kinetics while minimizing decomposition .
Advanced: What strategies resolve contradictory bioactivity data in different assays?
Answer:
Contradictions may stem from assay-specific variables:
- Solubility issues : Use DMSO stock solutions standardized to ≤0.1% (v/v) to avoid solvent interference.
- Orthogonal assays : Validate results with complementary methods (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays).
- Metabolic stability : Test compound stability in assay media (e.g., liver microsome incubations) to account for degradation .
Advanced: How can the compound be structurally modified to enhance target selectivity?
Answer:
Structure-activity relationship (SAR) studies guide rational modifications:
- Nitro group replacement : Substitute NO₂ with CF₃ or CN to modulate electron-withdrawing effects.
- Cyclopentyl optimization : Introduce steric hindrance via branched alkyl groups (e.g., isopropyl) to improve receptor fit.
- Amide linkage variation : Replace oxalamide with urea or sulfonamide groups to alter hydrogen-bonding interactions .
Advanced: What analytical methods confirm compound stability under physiological conditions?
Answer:
- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C for 24–72 hours.
- LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the oxalamide bond).
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen to simulate storage conditions .
Advanced: How can computational modeling guide the compound’s mechanism of action studies?
Answer:
- Molecular docking : Predict binding modes to target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite.
- MD simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and conformational changes.
- QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data to identify critical substituents .
Advanced: What experimental controls are critical in dose-response studies?
Answer:
- Vehicle controls : Include DMSO or saline-treated groups to isolate solvent effects.
- Positive/Negative controls : Use known inhibitors (e.g., staurosporine for kinase assays) and untreated cells.
- Replicate design : Perform triplicate experiments with blinded scoring to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
